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molecular formula C8H14O B8746342 1-Methoxycycloheptene CAS No. 50438-50-1

1-Methoxycycloheptene

Cat. No. B8746342
M. Wt: 126.20 g/mol
InChI Key: UJAXECDGHCUIDF-UHFFFAOYSA-N
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Patent
US07304186B2

Procedure details

At 0° C., cycloheptanone (1) (5 cm3, 42.61 mmol, 1 eq.), trimethylorthoformate (5.2 cm3, 46.88 mmol, 1.1 eq.) and anhydrous toluenesulphonic acid (40 mg, 0.213 mmol, 0.05 eq.) were allowed to warm to room temperature and left to stand for 2 days. Crude 1H-NMR spectroscopy indicated formation of the intermediate ketal. Distillation, initially at atmospheric pressure, then at water aspirator pressure (ca. 15 mm/Hg) afforded the product 2 (3.82 g, 71%) as a colourless liquid (b.p. 130-140° C./15 mm/Hg). δH (250 MHz, CDCl3) 1.35-1.55 (4H, m, CH), 1.59-1.74 (2H, m, CH2), 1.97-2.08 (2H, m, CH2), 2.12-2.25 (2H, m, CH2), 3.39 (3H, s, CH3), 4.67 (1H, t, J 7.0 Hz, CH); m/z (CI) 127 (MH+, 100%).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
catalyst
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:9]OC(OC)OC>C1(C)C(S(O)(=O)=O)=CC=CC=1>[CH3:9][O:8][C:1]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C1(CCCCCC1)=O
Step Two
Name
Quantity
5.2 mL
Type
reactant
Smiles
COC(OC)OC
Step Three
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
40 mg
Type
catalyst
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 0° C.
WAIT
Type
WAIT
Details
left
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
COC1=CCCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.82 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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